Thiourea, N-(4-chlorophenyl)-N'-2-pyridinyl-
Overview
Description
Thiourea, N-(4-chlorophenyl)-N’-2-pyridinyl- is an organic compound that belongs to the class of thiourea derivatives. These compounds are characterized by the presence of a thiocarbonyl group (C=S) bonded to nitrogen atoms. Thiourea derivatives have gained significant attention due to their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(4-chlorophenyl)-N’-2-pyridinyl- typically involves the reaction of 4-chloroaniline with 2-pyridinecarboxaldehyde in the presence of a thiourea source. One common method is the condensation reaction between 4-chloroaniline and 2-pyridinecarboxaldehyde, followed by the addition of thiourea. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of thiourea derivatives often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(4-chlorophenyl)-N’-2-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Thiourea, N-(4-chlorophenyl)-N’-2-pyridinyl- has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Exhibits antibacterial, antifungal, and anticancer properties, making it a potential candidate for drug development.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Thiourea, N-(4-chlorophenyl)-N’-2-pyridinyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact molecular pathways involved depend on the specific biological context and the target organism .
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-(4-chlorophenyl)-N’-phenyl-
- Thiourea, N-(4-chlorophenyl)-N’-methyl-
- Thiourea, N-(4-chlorophenyl)-N’-ethyl-
Uniqueness
Thiourea, N-(4-chlorophenyl)-N’-2-pyridinyl- is unique due to the presence of both a 4-chlorophenyl and a 2-pyridinyl group. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity to certain enzymes and increased stability under various conditions. The presence of the pyridinyl group also allows for additional interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-pyridin-2-ylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3S/c13-9-4-6-10(7-5-9)15-12(17)16-11-3-1-2-8-14-11/h1-8H,(H2,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGQESLZYNUKTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=S)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351745 | |
Record name | Thiourea, N-(4-chlorophenyl)-N'-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53385-84-5 | |
Record name | Thiourea, N-(4-chlorophenyl)-N'-2-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-CHLOROPHENYL)-3-(2-PYRIDYL)-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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